molecular formula C19H32N2Pb B14711883 N-(Tributylplumbyl)benzimidazole CAS No. 23188-89-8

N-(Tributylplumbyl)benzimidazole

Cat. No.: B14711883
CAS No.: 23188-89-8
M. Wt: 496 g/mol
InChI Key: OWFXBGCXSMDRKA-UHFFFAOYSA-N
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Description

N-(Tributylplumbyl)benzimidazole is a unique organometallic compound that combines the structural features of benzimidazole and tributylplumbyl groups Benzimidazole is a heterocyclic aromatic organic compound, while tributylplumbyl refers to a lead-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Tributylplumbyl)benzimidazole typically involves the reaction of benzimidazole with a tributylplumbyl precursor. One common method is the nucleophilic substitution reaction where benzimidazole reacts with tributylplumbyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Tributylplumbyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The lead moiety can be oxidized to form lead oxides.

    Reduction: The compound can be reduced to form lower oxidation state lead species.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products:

    Oxidation: Lead oxides and modified benzimidazole derivatives.

    Reduction: Reduced lead species and benzimidazole.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(Tributylplumbyl)benzimidazole has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of benzimidazole derivatives.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(Tributylplumbyl)benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The lead moiety may also interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions further contributes to its mechanism of action by generating reactive species that can modify biological molecules.

Comparison with Similar Compounds

    N-(Tributylstannyl)benzimidazole: Contains a tin moiety instead of lead.

    N-(Tributylgermyl)benzimidazole: Contains a germanium moiety.

    N-(Tributylsilyl)benzimidazole: Contains a silicon moiety.

Comparison: N-(Tributylplumbyl)benzimidazole is unique due to the presence of the lead moiety, which imparts distinct chemical and biological properties. Compared to its tin, germanium, and silicon analogs, the lead-containing compound may exhibit different reactivity and toxicity profiles. The choice of metal in these compounds can significantly influence their applications and effectiveness in various fields.

Properties

CAS No.

23188-89-8

Molecular Formula

C19H32N2Pb

Molecular Weight

496 g/mol

IUPAC Name

benzimidazol-1-yl(tributyl)plumbane

InChI

InChI=1S/C7H5N2.3C4H9.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

OWFXBGCXSMDRKA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Pb](CCCC)(CCCC)N1C=NC2=CC=CC=C21

Origin of Product

United States

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